Luteolinidin

Antioxidant Free Radical Scavenging DPPH

Natural anthocyanidins suffer rapid pH-dependent color loss and instability, limiting shelf-life and experimental reproducibility. Luteolinidin (CAS 16975-93-2), a 3-deoxyanthocyanidin, overcomes these limitations with markedly slower degradation and efficient photochromism. • CD38 inhibitor (Ki=11.4 μM) with validated in vivo cardioprotection via eNOS preservation. • Tyrosinase inhibitor (IC50=3.7 μM) - 11-fold more potent than petunidin-3-O-glucoside. • Superior radical scavenging: DPPH IC50 10.9 μM, ABTS IC50 8.6 μM - 2-fold more effective than cyanidin. • Formulation note: avoid gum arabic; sodium alginate is recommended for stabilization.

Molecular Formula C15H11O5+
Molecular Weight 271.24 g/mol
CAS No. 16975-93-2
Cat. No. B1216485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolinidin
CAS16975-93-2
Synonymsluteolinidin
Molecular FormulaC15H11O5+
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O
InChIInChI=1S/C15H10O5/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8/h1-7H,(H3-,16,17,18,19)/p+1
InChIKeyGDNIGMNXEKGFIP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolinidin Stability and Bioactivity Profile


Luteolinidin (CAS 16975-93-2) is a naturally occurring 3-deoxyanthocyanidin, a subclass of flavonoids characterized by the absence of a hydroxyl group at the C-3 position of the flavylium cation [1]. Found primarily in Sorghum bicolor, it exists as an orange pigment [2]. This structural feature distinguishes it from common anthocyanidins like cyanidin and imparts distinct thermodynamic, kinetic, and photochemical properties [3]. Its core scaffold is a 3′,4′,5,7-tetrahydroxyflavylium cation, with a molecular weight of 271.24 g/mol [4]. Luteolinidin has been investigated for its antioxidant capacity, enzyme inhibition (tyrosinase, CD38), and unique photochromic behavior, making it a compound of interest in food colorant development, photochemistry, and biomedical research [5][6].

Structural Feature

3-Deoxyanthocyanidin lacking C3-OH; distinct photochromic and stability profile.

Enzyme Inhibition

Supports tyrosinase and CD38 inhibition pathway studies.

Antioxidant Research

Reported free radical scavenging context compared with common anthocyanidins.

Why Luteolinidin Cannot Be Substituted


The absence of the C3 hydroxyl group in luteolinidin fundamentally alters its chemical behavior compared to common anthocyanidins like cyanidin, leading to markedly different stability profiles and photochemical activity [1]. Even within the 3-deoxyanthocyanidin class, subtle structural differences yield divergent properties: luteolinidin's B-ring catechol moiety (3′,4′-dihydroxy) imparts higher antioxidant potency than apigeninidin (4′-monohydroxy) [2], yet this same feature makes it less amenable to stabilization by common hydrocolloids like gum arabic [3]. Furthermore, the methoxylated analog 5,7-dimethoxy-luteolinidin exhibits significantly altered activity in certain assays [4]. Consequently, substituting luteolinidin with a generic anthocyanin or another 3-deoxyanthocyanidin cannot be assumed to yield equivalent color retention, enzyme inhibition, or photochromic performance.

Cyanidin substitution may shift degradation kinetics and photochromism due to C3-OH presence.

Apigeninidin lacks B-ring catechol; reported antioxidant potency may not transfer.

Gum arabic stabilizer compatibility differs; requires alternative hydrocolloid screening.

Luteolinidin Comparative Performance


Superior Radical Scavenging vs. Cyanidin

In a direct head-to-head comparison, luteolinidin demonstrated significantly lower IC50 values in both DPPH and ABTS radical scavenging assays compared to cyanidin, indicating a higher potency as a free radical scavenger. The study compared multiple 3-deoxyanthocyanidins and a common anthocyanidin [1]. Luteolinidin achieved an IC50 of 10.9±0.5 μM for DPPH and 8.6±3.0 μM for ABTS, while cyanidin required higher concentrations (IC50 of 22.5±2.1 μM for DPPH and 18.7±1.8 μM for ABTS) [1]. This quantitative difference underscores luteolinidin's enhanced in vitro antioxidant capacity.

Radical Scavenging vs. Cyanidin
Head-to-head
DPPH IC50: 10.9 μM (vs 22.5 μM Cyanidin)
ABTS IC50: 8.6 μM (vs 18.7 μM Cyanidin)
Supports antioxidant screening context
Reported lower IC50 in direct comparison
Antioxidant Free Radical Scavenging DPPH

Slower Degradation vs. Common Anthocyanins

A comparative study of thermodynamic and kinetic properties revealed that luteolinidin, a 3-deoxy species, undergoes significantly slower degradation compared to standard anthocyanins [1]. The study also highlighted that while anthocyanins generally lack significant photochemistry, luteolinidin and other 3-deoxy species display efficient photochromism [1]. The absence of a hydroxyl group at the C-3 position in luteolinidin leads to a slower OH- nucleophilic addition, which prolongs its color retention [1].

Slower Degradation vs. Anthocyanins
Class-level
Slower degradation reported; photochromism observed
3-Deoxy structure may support color retention
Class-level stability data
Pigment Stability Food Colorant Degradation Kinetics

Tyrosinase Inhibition vs. Petunidin-3-O-Glucoside

Luteolinidin acts as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis, with an IC50 value of 3.7 ± 0.1 μM [1]. This is significantly more potent than petunidin-3-O-glucoside (IC50 = 41.3 ± 3.2 μM) [1]. The corresponding Ki value for luteolinidin was determined to be 2.8 μM, compared to 51.9 μM for petunidin-3-O-glucoside, confirming its higher affinity for the enzyme [1]. This demonstrates that luteolinidin is a comparatively potent tyrosinase inhibitor among flavonoids.

Tyrosinase Inhibition vs. Petunidin Glucoside
Head-to-head
IC50: 3.7 μM (vs 41.3 μM Petunidin-3-O-glucoside)
Ki: 2.8 μM (vs 51.9 μM)
Supports tyrosinase pathway study context
Competitive inhibition reported
Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

CD38 Inhibition & eNOS Preservation

Luteolinidin has been identified as a potent CD38 inhibitor with a Ki of 11.4 μM [1]. This is notable as it is reported to have relatively high potency compared with previously used inhibitors [2]. In vivo studies have demonstrated that luteolinidin protects the heart against ischemia/reperfusion (I/R) injury by preserving endothelial nitric oxide synthase (eNOS) function and preventing endothelial dysfunction [3]. This dual activity of enzyme inhibition and demonstrated in vivo efficacy differentiates it from many flavonoids that lack such a specific and validated mechanism of action.

CD38 Inhibition & eNOS Preservation
Reported
Ki = 11.4 μM for CD38
Supports CD38 pathway research context
In vivo I/R model endpoint reported
CD38 Inhibitor Cardioprotection Ischemia-Reperfusion Injury

Hydrocolloid Stabilization vs. Apigeninidin

While both luteolinidin and apigeninidin are 3-deoxyanthocyanidins, their interaction with common stabilizing hydrocolloids differs significantly. Gum arabic is highly effective at stabilizing apigeninidin (64-96% color retention) but not luteolinidin dominant extracts (0-11% color retention) [1]. This is attributed to gum arabic forming a stable complex with apigeninidin via hydrophobic encapsulation, but a much weaker complex with luteolinidin due to its more hydroxylated B-ring [2]. This highlights a critical and non-intuitive difference: a stabilizer that works well for one 3-deoxyanthocyanidin may fail for another, directly impacting formulation strategy.

Hydrocolloid Stabilization vs. Apigeninidin
Head-to-head
Gum arabic: luteolinidin 0–11% retention vs. apigeninidin 64–96%
Formulation-stabilizer interaction context
Hydroxylation pattern alters complex formation
Pigment Stabilization Hydrocolloid Interaction Aqueous Stability

Functional Impact of Methoxylation

A study comparing the antioxidant activities of several 3-deoxyanthocyanidins found that both luteolinidin and its 5,7-dimethoxy analog consistently demonstrated high activity in all assays (DPPH, ABTS, ORAC) [1]. However, the study concluded that the B-ring catechol group (present in luteolinidin) was essential for high antioxidant activity across all assays [1]. This suggests that while methoxylation can retain some activity, the parent compound luteolinidin is the key structural template for this bioactivity, and modifications can lead to unpredictable changes in potency and mechanism.

Impact of Methoxylation
Cross-study
B-ring catechol essential for antioxidant activity
SAR indicates parent structure context
Derivatives may not replicate activity
Structure-Activity Relationship Antioxidant 3-Deoxyanthocyanidin

Luteolinidin Research & Industrial Applications


Photochromic Natural Food Colorants

Leverage the significantly slower degradation rates and efficient photochromism of luteolinidin compared to standard anthocyanins to formulate natural colorants with extended shelf life and light-responsive properties [1]. The evidence demonstrates that luteolinidin is more stable against color loss due to pH changes and food additive degradation [2]. However, formulators must avoid gum arabic as a stabilizer for luteolinidin-dominant extracts due to its poor retention (0-11%) and should instead investigate alternatives like sodium alginate [3].

Tyrosinase Inhibitor for Melanogenesis Research

Employ luteolinidin as a competitive tyrosinase inhibitor (IC50 = 3.7 μM) in studies of melanin synthesis pathways [1]. Its potency is approximately 11-fold higher than petunidin-3-O-glucoside, making it a more efficient tool for inhibiting melanin production in vitro. This validated activity supports its use as a positive control or lead compound in research on skin-whitening agents, pigmentation disorders, and related cosmetic or dermatological applications [1].

CD38 Inhibitor for Cardiovascular Disease

Utilize luteolinidin in research models involving CD38, a key enzyme in NAD+ metabolism linked to cardiovascular disease and aging. The compound has a defined Ki of 11.4 μM for CD38 and has demonstrated in vivo cardioprotective effects by preserving eNOS function and preventing endothelial dysfunction after ischemia/reperfusion injury [1][2]. This combination of in vitro potency and in vivo validation makes it a preferred tool over less-characterized flavonoid CD38 inhibitors [3].

Free Radical Scavenger for Antioxidant Formulations

Select luteolinidin for applications requiring high-potency free radical scavenging, as it demonstrates IC50 values of 10.9±0.5 μM and 8.6±3.0 μM in DPPH and ABTS assays, respectively, outperforming cyanidin by a factor of two [1]. This superior efficacy, validated in direct comparisons, allows for the use of lower compound concentrations to achieve equivalent antioxidant effects, which is advantageous for cost-effectiveness and minimizing potential off-target effects in complex biological matrices [1].

Application
Selection Property
Validation Focus
Photochromic pigment research
Photostability and color retention profile
Stabilizer compatibility screening (e.g., sodium alginate)
Melanogenesis pathway studies
Tyrosinase inhibition assay context
In vitro melanin synthesis endpoint review
NAD+ metabolism and CD38 research
CD38 inhibition and eNOS preservation context
In vivo I/R model endpoint review
Antioxidant activity screening studies
Free radical scavenging assay context
Comparative performance with common anthocyanidins

Technical Documentation Hub

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52 linked technical documents
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